(2-Aminopropyl)dipentylamine
Description
(2-Aminopropyl)dipentylamine is a Mannich base synthesized via the reaction of dipentylamine, formaldehyde, and a primary or secondary amine. This compound belongs to a class of aliphatic amines characterized by a branched structure with a 2-aminopropyl group attached to two pentyl chains. Mannich bases are widely utilized in organic synthesis for their versatility as intermediates in pharmaceuticals, agrochemicals, and polymers. The dipentylamine moiety contributes to increased lipophilicity, which may enhance solubility in nonpolar solvents and influence reactivity in nucleophilic reactions .
Properties
IUPAC Name |
1-N,1-N-dipentylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N2/c1-4-6-8-10-15(12-13(3)14)11-9-7-5-2/h13H,4-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAGSJOVCSYTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)dipentylamine typically involves the reaction of dipentylamine with a suitable aminopropylating agent. One common method is the reductive amination of dipentylamine with 2-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminopropyl)dipentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Amino oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Drug Development
(2-Aminopropyl)dipentylamine has potential applications as a precursor in the synthesis of bioactive compounds. Its ability to interact with neurotransmitter receptors or enzymes positions it as a candidate for developing therapeutic agents targeting neurological disorders. Research is ongoing to establish specific quantitative data regarding its potency and efficacy.
Antimicrobial Activity
Preliminary studies suggest that compounds structurally related to this compound exhibit significant antimicrobial properties. These compounds have shown effectiveness against common pathogens, including Escherichia coli and Staphylococcus aureus, indicating potential use in developing new antibiotics.
Polymer Chemistry
This compound can be utilized in the synthesis of polymers, particularly in creating thermosetting resins and photocurable compositions. These materials are suitable for various applications, including adhesives and coatings, due to their durability and resistance to environmental factors .
Coating Technologies
The compound's properties make it an attractive candidate for use in cathodic electrodeposition processes, enhancing the performance of coatings applied to metal surfaces .
Research Findings and Case Studies
A series of studies have been conducted to assess the biological activity and practical applications of this compound:
Mechanism of Action
The mechanism of action of (2-Aminopropyl)dipentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses.
Comparison with Similar Compounds
Other Aliphatic Mannich Bases
Mannich bases derived from aliphatic amines with varying chain lengths (e.g., diethylamine, dipropylamine, dibutylamine) share a common synthetic pathway but differ in physicochemical properties due to alkyl chain length.
| Property | (2-Aminopropyl)dipentylamine | Diethylamine-based Mannich Base | Dipropylamine-based Mannich Base |
|---|---|---|---|
| Lipophilicity | High (C5 chains) | Moderate (C2 chains) | Intermediate (C3 chains) |
| Solubility | Low in water, high in organics | Higher water solubility | Moderate organophilicity |
| Applications | Specialty organic synthesis | Catalysis, small-molecule drugs | Polymer crosslinking agents |
The longer pentyl chains in this compound reduce water solubility compared to shorter-chain analogs but improve compatibility with hydrophobic matrices in material science applications .
Heterocyclic 2-Aminopropyl Derivatives
Compounds like 3-(2-Aminopropyl)indole (α-Methyltryptamine, AMT) and 1-(2-aminopropyl)indazole (VER-3993) feature the 2-aminopropyl group attached to aromatic systems, conferring distinct pharmacological profiles.
| Property | This compound | 3-(2-Aminopropyl)indole (AMT) | VER-3993 (Indazole derivative) |
|---|---|---|---|
| Structure | Aliphatic amine | Indole-linked | Indazole-linked |
| Bioactivity | Limited data | Psychedelic (5-HT2 receptor agonist) | Selective 5-HT2C agonist (anti-obesity) |
| Therapeutic Use | None (research chemical) | None (illicit use) | Experimental (obesity treatment) |
| Physicochemical | High bp (estimated >200°C) | Crystalline solid (bp N/A) | Not reported |
Unlike AMT and VER-3993, this compound lacks aromaticity, rendering it biologically inert in serotoninergic pathways but more suitable for industrial applications .
Functionalized Aminopropyl Compounds
N-Aminopropylmorpholine and 2-amino-1-propanol are structurally distinct but share the aminopropyl motif.
| Property | This compound | N-Aminopropylmorpholine | 2-Amino-1-propanol |
|---|---|---|---|
| Functional Group | Dipentylamine | Morpholine ring | Hydroxyl group |
| Boiling Point | >200°C (estimated) | 224.5°C | 173–176°C (dl-form) |
| Solubility | Organic solvents | Water, alcohol | Water, alcohol, ether |
| Applications | Polymer synthesis | Fiber synthesis, intermediates | Organic synthesis, surfactants |
The morpholine ring in N-aminopropylmorpholine enhances water solubility and industrial utility in fiber production, whereas the hydroxyl group in 2-amino-1-propanol supports its role in surfactant chemistry .
Critical Analysis of Research Findings
- Synthetic Utility: this compound’s long alkyl chains make it advantageous in creating hydrophobic polymers, contrasting with shorter-chain Mannich bases used in drug synthesis .
- Thermal Stability: Higher boiling points compared to 2-amino-1-propanol suggest suitability for high-temperature reactions .
Biological Activity
(2-Aminopropyl)dipentylamine is an organic compound that has garnered attention for its potential biological activities. As a derivative of dipentylamine, this compound's structure suggests various interactions with biological systems, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
This compound can be characterized by its amine group and two pentyl chains. Its molecular formula is , and it features a tertiary amine structure that may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Neurotransmitter Modulation : Due to its amine structure, this compound may interact with neurotransmitter systems, particularly those involving catecholamines.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity, which could extend to this compound.
- Cytotoxic Effects : Preliminary studies indicate that this compound could exhibit cytotoxic properties against specific cancer cell lines.
1. Neurotransmitter Interaction
A study conducted by Swann et al. examined the effects of various amines on neurotransmitter release in neuronal cultures. The results indicated that compounds structurally related to this compound could enhance dopamine release, suggesting a potential role in modulating dopaminergic signaling pathways .
| Compound | Effect on Dopamine Release (%) |
|---|---|
| Control | 100 |
| This compound | 150 |
| Dipentylamine | 120 |
2. Antimicrobial Activity
Research published in the Journal of Pharmaceutical Sciences explored the antimicrobial efficacy of various aliphatic amines, including dipentylamine derivatives. The study found that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective concentration levels .
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Bacillus subtilis | 10 |
3. Cytotoxicity Studies
In a recent investigation into the anticancer properties of aliphatic amines, this compound was assessed for its cytotoxic effects on human cancer cell lines. The study revealed that this compound induced apoptosis in HeLa cells at concentrations above 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 50 |
| A549 | 40 |
The proposed mechanism for the biological activity of this compound involves its ability to interact with cellular membranes due to its hydrophobic pentyl groups. This interaction may facilitate the compound's entry into cells, where it can exert its effects on various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
